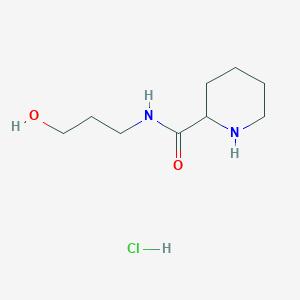
2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid
Overview
Description
2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid, also known as TBPA, is an organic compound composed of a tert-butyl group attached to a pyridazin-3-yloxyacetic acid. It is a white, crystalline solid with a melting point of 200 °C and a boiling point of 437.6 °C. TBPA is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and analytical chemistry.
Scientific Research Applications
Synthesis and Anticancer Activity
A study focused on synthesizing new series of pyridazinone derivatives, which are related to the chemical structure of interest, to evaluate their potential antioxidant activity. These compounds were synthesized through a series of reactions, including esterification, and their structures were confirmed using spectroscopic methods. The in vitro antioxidant activities were assessed using DPPH radical scavenging and hydrogen peroxide scavenging activities. Molecular docking studies were also conducted to understand their interactions with proteins, indicating their potential for anticancer applications (Mehvish & Kumar, 2022).
Reactivity and Compound Synthesis
Research into the synthesis of pyridazinones and their reactions with various compounds has provided insights into the chemical reactivity and potential applications of compounds structurally similar to 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid. Studies have explored the effects of different solvents on the synthesis process and the subsequent reactions of the new compounds, contributing to the broader understanding of pyridazinone chemistry and its applications in creating new molecules with potential biological activities (Sayed et al., 1993).
Coordination Behavior and Molecular Structure
Investigations into the coordination behavior and molecular structure of compounds containing tert-butyl and pyridazinone groups have led to the development of novel compounds with unique properties. For example, the synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine through oxidative cyclization demonstrates the potential for creating complex molecules with specific structural and electronic characteristics, which could have implications for materials science and coordination chemistry (Garza-Ortiz et al., 2013).
Water Oxidation Catalysis
The development of ruthenium complexes for water oxidation, using ligands related to the pyridazinone structure, highlights the application of these compounds in catalysis and renewable energy research. The synthesis and characterization of these complexes, along with their efficiency in catalyzing oxygen evolution in the presence of cerium(IV) as an oxidant, underscore the potential of pyridazinone derivatives in environmental and energy-related applications (Zong & Thummel, 2005).
properties
IUPAC Name |
2-(6-tert-butylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(12-11-7)15-6-9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYYVBQEGCBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)



![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)